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Compound of Interest

Compound Name: DQP1105

Cat. No.: B607200 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for the use of DQP1105, a selective

negative allosteric modulator (NAM) of N-Methyl-D-aspartate (NMDA) receptors, within

Xenopus laevis oocyte expression systems. This system is a robust platform for characterizing

the pharmacological properties of compounds targeting ion channels.

DQP1105 is a valuable research tool for investigating the function and therapeutic potential of

NMDA receptors containing GluN2C and GluN2D subunits. It acts as a noncompetitive and

voltage-independent antagonist, making it a specific modulator for studying these particular

receptor subtypes.[1]

Quantitative Data Summary
The following tables summarize the inhibitory potency of DQP1105 on various NMDA receptor

subunit combinations expressed in Xenopus oocytes, as determined by two-electrode voltage-

clamp (TEVC) electrophysiology.

Table 1: Inhibitory Potency (IC50) of DQP1105 on different NMDA Receptor Subtypes
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Receptor Subunit Composition IC50 (µM)

GluN1/GluN2A >206[2][3]

GluN1/GluN2B >100

GluN1/GluN2C 7.0[1][4]

GluN1/GluN2D 2.7[1][2][3][4]

Table 2: Effect of DQP1105 on Agonist Potency (EC50) at GluN1/GluN2D Receptors

Agonist Condition EC50 (µM)

Glutamate Control 0.30 ± 0.02[2][5]

Glutamate + 5 µM DQP1105 (IC75) 0.27 ± 0.03[2][5]

Glycine Control 0.11 ± 0.01[2]

Glycine + 5 µM DQP1105 (IC75) 0.11 ± 0.01[2]

Signaling Pathway and Mechanism of Action
DQP1105 selectively inhibits NMDA receptors containing GluN2C or GluN2D subunits. Its

mechanism is noncompetitive, meaning it does not compete with the binding of the

endogenous agonists, glutamate and glycine. This is evidenced by the fact that increasing

concentrations of glutamate or glycine do not overcome the inhibitory effect of DQP1105.[2][5]

Furthermore, DQP1105 does not significantly alter the potency (EC50) of glutamate or glycine,

confirming its noncompetitive mode of action.[2][5] The drug acts as a negative allosteric

modulator, binding to a site on the receptor distinct from the agonist binding sites to induce a

conformational change that reduces the channel's open probability.
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DQP1105 binds to an allosteric site on the NMDA receptor, inhibiting ion channel opening.

Experimental Protocols
Preparation of Xenopus laevis Oocytes

Harvest oocytes from anesthetized female Xenopus laevis frogs.

Treat the oocytes with collagenase to defolliculate them.

Manually separate individual stage V-VI oocytes.
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Incubate the oocytes in Barth's solution at 18°C.

Microinjection of cRNA into Oocytes
Prepare cRNA for the desired NMDA receptor subunits (e.g., rat GluN1, GluN2A, GluN2B,

GluN2C, and GluN2D) from linearized cDNA templates.[1][2]

Inject a mixture of GluN1 and a specific GluN2 subunit cRNA into the cytoplasm of each

oocyte.

Incubate the injected oocytes for 24-72 hours to allow for receptor expression.

Harvest Oocytes
from Xenopus laevis

Defolliculation
with Collagenase

Select Stage V-VI
Oocytes

Microinject cRNA
into Oocytes

Prepare cRNA for
NMDA Receptor Subunits

Incubate Oocytes
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Perform Two-Electrode
Voltage-Clamp Recording

Click to download full resolution via product page

Experimental workflow for expressing NMDA receptors in Xenopus oocytes for

electrophysiology.

Two-Electrode Voltage-Clamp (TEVC) Recordings
Solutions:

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM

HEPES, pH 7.5.

Agonist Solution: Recording solution supplemented with glutamate and glycine.

DQP1105 Solution: Prepare stock solutions of DQP1105 in DMSO and dilute to the final

concentration in the agonist solution.

Recording Procedure:

Place an oocyte in the recording chamber and perfuse with ND96.
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Impale the oocyte with two microelectrodes filled with 3 M KCl (voltage and current

electrodes).

Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.

Apply the agonist solution to elicit a baseline current response.

Co-apply the agonist solution with varying concentrations of DQP1105 to determine the

inhibitory effect.

Wash the oocyte with ND96 between applications.

Record the peak current amplitude for each application.

Data Analysis:

Normalize the current responses in the presence of DQP1105 to the baseline response.

Plot the normalized current as a function of the DQP1105 concentration.

Fit the concentration-response curve with a logistical equation to determine the IC50

value.

Conclusion
The Xenopus oocyte expression system is a powerful and reliable method for characterizing

the pharmacology of novel compounds like DQP1105. The detailed protocols and data

presented here provide a solid foundation for researchers to investigate the role of GluN2C and

GluN2D-containing NMDA receptors in neuronal function and disease, and to explore the

therapeutic potential of selective modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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